8-Azaspiro[5.6]dodecane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-azaspiro[5.6]dodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N/c1-2-6-11(7-3-1)8-4-5-9-12-10-11/h12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVOWGPIVKSZCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 8 Azaspiro 5.6 Dodecane Derivatives
Classical Approaches to Spirocyclic Amine Synthesis
Traditional methods for constructing spirocyclic amines often rely on well-established, stepwise reactions. These approaches, while sometimes lengthy, provide reliable access to the core scaffold and allow for diversification through functional group manipulation at various stages.
Cyclization Reactions for Spiro Ring Junction Formation
Cyclization reactions are fundamental to the formation of the heterocyclic ring in 8-azaspiro[5.6]dodecane systems. A common strategy involves the construction of a functionalized precursor that can undergo an intramolecular reaction to close the ring and establish the spiro center.
One documented approach to synthesizing derivatives of this compound begins with a spirocyclic epoxide precursor. This pathway involves several key steps:
Epoxide Ring-Opening: The synthesis is initiated by the ring-opening of the epoxide with an azide (B81097) anion, introducing a nitrogen-containing functional group.
Cycloaddition: A subsequent copper-catalyzed "click reaction" is used to form a 1,2,3-triazole ring. This step is a powerful example of a cyclization reaction that builds a key heterocyclic component of the molecule.
Amine Formation: Finally, the removal of a protecting group yields the target spirocyclic amine hydrochloride, which can be used in further coupling reactions to generate a library of diverse derivatives.
This multi-step sequence exemplifies a classical approach where the spirocyclic framework is assembled through a series of reliable and high-yielding transformations.
Reductive Amination Strategies
Reductive amination is a cornerstone of amine synthesis in organic chemistry and represents a powerful classical method for forming C-N bonds. jocpr.com The reaction proceeds by the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in the same pot to the corresponding amine. wikipedia.orgmasterorganicchemistry.com This method is highly versatile and avoids the overalkylation issues often encountered with direct alkylation of amines. masterorganicchemistry.com
A key variation is intramolecular reductive amination , which is used to synthesize cyclic amines. wikipedia.org In this strategy, a molecule containing both an amine and a carbonyl group undergoes an internal condensation and subsequent reduction to form a heterocyclic ring. This approach is a robust and widely used method for constructing nitrogen-containing rings of various sizes.
The process typically involves a mild reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl group. harvard.edu Common reagents for this purpose include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.comharvard.edu
| Reagent | Key Features |
| Sodium Cyanoborohydride (NaBH3CN) | Effective under mildly acidic conditions; selectively reduces iminium ions over ketones or aldehydes. harvard.edu |
| Sodium Triacetoxyborohydride (NaBH(OAc)3) | A milder and less toxic alternative to NaBH3CN; highly selective for reductive aminations. harvard.edu |
While direct examples for the this compound core are not extensively detailed in recent literature, this classical strategy remains a viable and powerful tool for the hypothetical construction of such spirocyclic amines from a suitable keto-amine precursor.
Advanced Catalytic Synthesis Routes
Modern synthetic chemistry has increasingly focused on the development of catalytic methods that offer greater efficiency, atom economy, and selectivity. These advanced routes provide rapid access to complex molecular architectures like this compound from simpler starting materials.
Transition Metal-Catalyzed Methodologies
Transition metal catalysis has revolutionized the synthesis of complex organic molecules, including nitrogen-containing heterocycles. jocpr.com Catalysts based on metals like copper and rhodium enable transformations that are difficult or impossible to achieve through classical methods, often proceeding under mild conditions with high selectivity.
Copper(II) trifluoromethanesulfonate, or Copper(II) triflate (Cu(OTf)2), is a highly effective and versatile Lewis acid catalyst used in a wide array of organic transformations. nih.gov Its utility extends to the synthesis of N-heterocycles through the catalysis of C-N bond formation and cyclization reactions. researchgate.net
In the context of forming azaspiro rings, Cu(OTf)2 can mediate intramolecular hydroamination or other cyclization cascades. The mechanism generally involves the activation of a substrate by the copper catalyst, which facilitates a nucleophilic attack from a tethered amine to form the heterocyclic ring. Cu(OTf)2 has been successfully employed in:
The synthesis of polysubstituted pyrroles from amines and ethynyl methylene cyclic carbamates. organic-chemistry.org
Catalyzing amination reactions of dicarbonyl compounds. nih.gov
The preparation of dihydropyridones via aza-Diels-Alder reactions in aqueous media. organic-chemistry.org
This catalytic principle is directly applicable to the construction of the this compound system from a suitably designed acyclic precursor containing an amine and a reactive functional group poised for cyclization.
A sophisticated and highly selective method for synthesizing seven-membered azaspiro compounds involves a cascade reaction catalyzed by rhodium(I). nih.govacs.orgacs.org This advanced route provides rapid access to complex spirobicyclic motifs featuring both seven- and six-membered rings. acs.org
The process begins with a sulfonamide-tethered 1,5-bisallene substrate. The key steps are:
Rhodium(I)-Catalyzed Cycloisomerization: The rhodium catalyst first mediates the cycloisomerization of the 1,5-bisallene to form a highly reactive, non-isolable cycloheptatriene intermediate. acs.org
Diels–Alder Homodimerization: This intermediate then undergoes a spontaneous and highly selective Diels–Alder reaction with another molecule of the same intermediate. This step constructs the second ring and establishes the final spirocyclic framework with complete chemo- and regioselectivity. acs.org
This cascade reaction has been successfully applied to a range of 1,5-bisallene substrates, demonstrating its utility in generating complex azaspiro systems. acs.org
Table 1: Scope of Rh(I)-Catalyzed Synthesis of Azaspiro Compounds Reaction conditions involve a Rh(I) catalyst precursor, a chiral ligand such as (R)-DTBM-Segphos, and a sodium salt activator.
| Substrate (1,5-Bisallene) | Tethering Group | Yield of Spiro Product |
| N-Tosyl | Aromatic Sulfonamide | 80% |
| N-(4-Nitrobenzenesulfonyl) | Aromatic Sulfonamide | 75% |
| N-(4-Methoxybenzenesulfonyl) | Aromatic Sulfonamide | 82% |
| N-Mesyl | Aliphatic Sulfonamide | 65% |
This methodology highlights the power of transition metal catalysis to construct intricate molecular architectures in a single, efficient operation. acs.org
Palladium(II)-Catalyzed C(sp3)–H Amination
Palladium(II) catalysis has emerged as a powerful tool for the direct intramolecular amination of C(sp3)–H bonds, providing an efficient pathway to construct nitrogen-containing heterocyclic systems, including azaspirocycles. This strategy relies on the use of a directing group to position the palladium catalyst in proximity to a specific C-H bond, enabling its selective activation and subsequent bond formation with a nitrogen nucleophile.
In the context of forming spirocyclic amines, a common approach involves tethering a suitable directing group to an amine precursor. For instance, amino acid-derived ligands can be employed to facilitate the γ-C(sp3)–H lactamization of native amides. nih.gov While not directly forming an this compound, this methodology establishes the core principle of using a directing group to enable the palladium catalyst to selectively functionalize a seemingly unactivated C-H bond. The general mechanism involves the coordination of the directing group and the nitrogen atom to the Pd(II) center, followed by C-H activation via a concerted metalation-deprotonation (CMD) pathway. The resulting palladacycle then undergoes reductive elimination to form the C-N bond and regenerate the active catalyst.
A key challenge in these transformations is controlling the regioselectivity and overcoming competing reaction pathways. The choice of ligand is often crucial for achieving high yields and selectivity. nih.gov Research has demonstrated that simple N-acetyl amino acid ligands can effectively promote γ-C−H activation while suppressing other potential side reactions. researchgate.net The use of an appropriate oxidant, such as tert-butyl hydrogen peroxide (TBHP), is also essential to facilitate the catalytic cycle. nih.gov
Table 1: Key Features of Pd(II)-Catalyzed C(sp3)–H Amination
| Feature | Description | Reference |
| Catalyst | Palladium(II) salts (e.g., Pd(OAc)2) | nih.gov |
| Directing Group | Picolinamide (PA), N-acyl amino acids | nih.govnih.gov |
| Ligand | N-acetyl amino acids, Pyridone-based ligands | nih.govresearchgate.net |
| Oxidant | PhI(OAc)2, TBHP | nih.gov |
| Mechanism | Concerted Metalation-Deprotonation (CMD) | researchgate.net |
| Application | Synthesis of γ-lactams, isoindolinones, and other N-heterocycles | nih.gov |
Photoredox/Nickel Dual Catalysis in Spirocyclization
The combination of photoredox catalysis and nickel catalysis has opened new avenues for the construction of complex molecular architectures under mild conditions. nih.govrsc.org This dual catalytic system allows for the generation of radical intermediates via single-electron transfer (SET) processes, which can then engage in nickel-catalyzed cross-coupling reactions to form spirocyclic structures. nih.gov
The general mechanism begins with the excitation of a photocatalyst (e.g., an iridium or ruthenium complex) by visible light. The excited photocatalyst can then oxidize or reduce a suitable precursor to generate a carbon-centered radical. This radical can add to an alkene or alkyne tethered to the molecule, initiating a cyclization event that produces a new alkyl radical. This second radical is then intercepted by a low-valent nickel complex (typically Ni(0) or Ni(I)). The resulting organonickel species undergoes oxidative addition with a cross-coupling partner (e.g., an aryl halide), followed by reductive elimination to furnish the final spirocyclic product and regenerate the active nickel catalyst. nih.gov
This strategy has been successfully applied to the synthesis of spirolactones through an alkoxycarbonyl radical cyclization-cross-coupling cascade. nih.gov A key advantage of this methodology is its ability to forge C(sp3)-C(sp2) and C(sp3)-C(sp3) bonds under exceptionally mild conditions, tolerating a wide range of functional groups. rsc.org The development of asymmetric variants using chiral ligands for the nickel catalyst has further expanded the utility of this approach, enabling the synthesis of enantioenriched spirocyclic compounds. nih.gov
Titanium(IV)-Mediated Kulinkovich-Type Coupling
The Kulinkovich reaction, traditionally used for the synthesis of cyclopropanols from esters and Grignard reagents in the presence of titanium(IV) alkoxides, has inspired the development of related "Kulinkovich-type" couplings for constructing other cyclic structures. wikipedia.orgorganic-chemistry.org The key intermediate in these reactions is a titanacyclopropane, formed from the reaction of the titanium alkoxide with at least two equivalents of a Grignard reagent that possesses a β-hydrogen. organic-chemistry.org This titanacyclopropane acts as a 1,2-dicarbanion equivalent. organic-chemistry.org
In transformations relevant to the synthesis of azaspirocycles, N-acylpyrroles and other amide derivatives can be used in place of esters. nih.gov The reaction of an N-acyl derivative with the titanacyclopropane intermediate can lead to the formation of a new ring system. The mechanism involves the insertion of the amide carbonyl group into a titanium-carbon bond of the titanacyclopropane. Subsequent rearrangement and reaction steps can lead to the construction of the spirocyclic scaffold.
The versatility of this methodology has been demonstrated in both inter- and intramolecular coupling reactions, providing a convenient route for the functionalization of terminal olefins. nih.gov The choice of titanium catalyst, such as Ti(OiPr)4 or ClTi(OiPr)3, and the Grignard reagent (e.g., EtMgBr, PrMgX) are critical parameters that influence the reaction outcome. wikipedia.org While the classic Kulinkovich reaction yields cyclopropanols, these modified couplings expand the synthetic utility to include nitrogen-containing heterocyclic frameworks. researchgate.net
Lanthanide Complex Catalysis in Spiro Compound Synthesis
Lanthanide complexes have found application as catalysts in various organic transformations, including the synthesis of heterocyclic and spirocyclic compounds. Their unique electronic properties and Lewis acidity can be harnessed to promote cyclization reactions. For instance, lanthanide triflates, such as Yb(OTf)3, have been utilized in stereoselective syntheses of aza-spiro precursors. nih.gov
In one application, lanthanide compounds have been shown to catalyze the reaction of bis(hydroperoxy)cycloalkanes with formaldehyde to produce pentaoxaspiroalkanes. researchgate.net While this specific example does not produce an azaspirocycle, it demonstrates the principle of using lanthanide catalysts to mediate the formation of spirocyclic systems. The mechanism likely involves the coordination of the lanthanide ion to the oxygen atoms of the reactants, activating them towards nucleophilic attack and facilitating the ring-closing process. The efficiency and selectivity of these reactions can be tuned by the choice of the specific lanthanide metal and the associated ligands.
Organocatalytic and Metal-Free Strategies
In recent years, organocatalysis has emerged as a powerful and sustainable alternative to metal-based catalysis for the synthesis of complex molecules. chemrxiv.org These metal-free strategies often rely on the use of small organic molecules, such as amines (e.g., proline and its derivatives) or Brønsted acids, to catalyze reactions through the formation of transient reactive intermediates like enamines or iminium ions. mdpi.com
For the construction of spirocyclic scaffolds, organocatalytic cascade or domino reactions are particularly effective. mdpi.com These sequences involve multiple bond-forming events in a single synthetic operation, leading to a rapid increase in molecular complexity from simple starting materials. For example, the asymmetric synthesis of spirocyclic piperidones has been achieved through a one-pot, two-step sequence involving a Wolff rearrangement, amidation, Michael addition, and hemiaminalization, all under organocatalytic conditions. mdpi.com
The enantioselective Strecker reaction and aza-Henry reactions are other prominent examples of organocatalytic methods that can be adapted for the synthesis of chiral building blocks for azaspirocycles. nih.gov These reactions often employ bifunctional catalysts that utilize hydrogen bonding or other non-covalent interactions to control the stereochemical outcome. nih.gov The use of environmentally benign solvents or even solvent-free conditions can further enhance the green credentials of these synthetic routes. chemrxiv.orgmdpi.com
Hypervalent Iodine Reagent-Mediated Spirocyclization
Hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA) and [bis(trifluoroacetoxy)iodo]benzene (PIFA), are versatile and environmentally friendly oxidants that can mediate a wide range of transformations, including the synthesis of spiroheterocycles. researchgate.netnih.gov These reagents are particularly effective in promoting oxidative cyclization reactions of substrates containing a tethered nucleophile. nih.gov
The synthesis of spirocyclic compounds using this method typically involves the reaction of a phenol or another suitable precursor bearing an internal nucleophile with a stoichiometric or catalytic amount of a hypervalent iodine(III) reagent. nih.gov The mechanism is believed to proceed through the initial formation of an iodine(III)-substrate adduct. This is followed by an intramolecular nucleophilic attack, often leading to dearomatization and the formation of the spirocyclic core. Subsequent steps then yield the final product.
This methodology has been applied to the synthesis of a variety of spirocyclic structures, including spirolactams and spiroiminals. nih.govnih.gov For instance, the oxidative spirocyclization of phenols can be achieved with high efficiency. nih.gov Furthermore, the development of chiral hypervalent iodine reagents has enabled asymmetric variations of these reactions, providing access to enantioenriched spiro compounds. researchgate.net The reaction conditions are generally mild, and the reagents are relatively non-toxic, making this a valuable strategy in modern organic synthesis. researchgate.net
Table 2: Comparison of Hypervalent Iodine Reagents in Spirocyclization
| Reagent | Common Name | Key Features | Application Example | Reference |
| PhI(OAc)2 | PIDA | Mild oxidant, commercially available | Formation of steroidal 5/5-spiroiminals | nih.gov |
| PhI(OCOCF3)2 | PIFA | More reactive oxidant, used for less nucleophilic substrates | Spirocyclization of arnottin I to arnottin II | nih.gov |
Multicomponent Reactions (MCRs) for Scaffold Construction
Multicomponent reactions (MCRs), in which three or more starting materials are combined in a single reaction vessel to form a product that contains portions of all the reactants, represent a highly efficient strategy for constructing complex molecular scaffolds like this compound. nih.govresearchgate.net These reactions are characterized by high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds.
The synthesis of spiro compounds is particularly well-suited to MCR strategies. A common approach is the Knoevenagel/Michael/cyclization domino reaction. mdpi.com For example, the reaction of an isatin, malononitrile, and a cyclic active methylene compound like barbituric acid can be used to synthesize spirooxindoles in good yields. mdpi.com This type of reaction is often catalyzed by an organocatalyst, such as an ionic liquid, and can be accelerated using microwave irradiation. mdpi.com
Another powerful MCR for constructing nitrogen-containing heterocycles is the Ugi reaction. While a direct application to this compound may require a specifically designed set of substrates, the principle of combining an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide intermediate demonstrates the power of MCRs in rapidly assembling complex structures. These intermediates can then undergo further transformations to yield the desired spirocyclic system. The synthesis of pyrrole (B145914) derivatives based on the this compound scaffold has been achieved from a spirocyclic 1,2,3-triazole, which itself can be formed via a "click-reaction," a type of highly efficient ligation chemistry often used in conjunction with MCRs. researchgate.netresearchgate.net
Ring-Closing Metathesis (RCM) as a Key Synthetic Step
Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the construction of a wide array of cyclic and heterocyclic systems, including those containing nitrogen. The reaction, typically catalyzed by ruthenium-based complexes, facilitates the formation of carbon-carbon double bonds within a molecule, leading to cyclization. While RCM is a prominent strategy for synthesizing seven- and eight-membered rings, its specific application to form the this compound core has not been extensively detailed in the reviewed literature. However, the general principles of RCM suggest its potential applicability. The synthesis of azepane rings (a seven-membered nitrogen-containing heterocycle) through RCM is well-established, indicating that the formation of the seven-membered ring in the this compound system is feasible using this method.
A hypothetical RCM approach to an this compound derivative would involve a diene precursor containing a nitrogen atom positioned to become part of the resulting seven-membered ring. The success of such a reaction would depend on factors like the choice of catalyst (e.g., Grubbs' or Hoveyda-Grubbs catalysts), reaction conditions, and the nature of the substituents on the diene precursor.
Asymmetric Synthesis of Chiral this compound Analogues
The development of asymmetric methods to synthesize chiral this compound analogues is crucial for exploring their therapeutic potential, as different enantiomers of a chiral drug can exhibit distinct pharmacological activities.
Chiral Auxiliary-Based Approaches
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed to yield the enantiomerically enriched product. While specific examples of chiral auxiliary-based syntheses for the this compound core are not prevalent in the surveyed literature, the principles of this approach are widely applied in asymmetric synthesis.
Commonly used chiral auxiliaries, such as those derived from amino acids (e.g., Evans' oxazolidinones), terpenes (e.g., menthol derivatives), or other readily available chiral molecules, could theoretically be employed. For instance, a chiral auxiliary could be attached to a precursor of either the cyclohexane (B81311) or the azepane ring to control the diastereoselective formation of the spirocenter. The choice of auxiliary and the specific reaction conditions would be critical in achieving high levels of stereocontrol.
Asymmetric Catalysis in Spirocenter Formation
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. This strategy involves the use of a chiral catalyst to control the stereochemical outcome of the reaction.
One notable example in the broader context of azaspirocycle synthesis is the use of rhodium-catalyzed cyclopropanation of exocyclic olefins with donor/acceptor carbenes to generate azaspiro[n.2]alkanes with high diastereoselectivity and enantioselectivity. This methodology could potentially be adapted for the synthesis of precursors to this compound systems. The development of enzymatic methods, such as stereodivergent carbene transferases, also presents a promising avenue for the asymmetric synthesis of azaspirocycles, offering high yields and excellent stereocontrol under environmentally benign conditions.
Diastereoselective Synthesis of this compound Derivatives
Significant progress has been made in the diastereoselective synthesis of functionalized this compound derivatives. A key strategy involves the synthesis of diastereomerically pure pyrrole derivatives based on the 8-azaspiro[5.6]dodec-10-ene scaffold. researchgate.netresearchgate.netmdpi.compreprints.orgpreprints.org
In a representative synthetic route, a spirocyclic 1,2,3-triazole is prepared and subsequently converted to various pyrrole derivatives through a coupling reaction. The stereochemistry of the final products is confirmed by spectroscopic methods and, in some cases, by X-ray diffraction analysis. researchgate.netresearchgate.netmdpi.compreprints.orgpreprints.org For instance, the synthesis of (5-(5-Chloropyridin-2-yl)-1H-pyrrol-2-yl)((1RS,2RS,6RS)-2-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)-1-hydroxy-8-azaspiro[5.6]dodec-10-en-8-yl)methanone has been reported with high yields. researchgate.net
Another example is the synthesis of (1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol dihydrochloride (B599025), achieved through a regioselective epoxide ring-opening reaction with adenine (B156593). mdpi.com These examples demonstrate the feasibility of achieving high diastereoselectivity in the synthesis of complex this compound derivatives.
The table below summarizes the synthesis of some diastereomerically pure 8-azaspiro[5.6]dodec-10-ene derivatives.
| Compound Name | Yield (%) | Reference |
|---|---|---|
| (5-(2-Fluoro-4-(trifluoromethyl)phenyl)-1H-pyrrol-2-yl)((1RS,2RS,6RS)-2-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)-1-hydroxy-8-azaspiro[5.6]dodec-10-en-8-yl)methanone | 79 | researchgate.net |
| (5-(5-Chloropyridin-2-yl)-1H-pyrrol-2-yl)((1RS,2RS,6RS)-2-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)-1-hydroxy-8-azaspiro[5.6]dodec-10-en-8-yl)methanone | 85 | researchgate.net |
| (1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol dihydrochloride | 40 (overall) | mdpi.com |
Retrosynthetic Analysis of this compound Systems
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical "disconnections."
Strategic Disconnections for Spirocyclic Cores
For the this compound system, several strategic disconnections can be envisioned. A primary disconnection would be at the spirocenter, breaking the molecule into two separate cyclic precursors: a cyclohexane derivative and an azepane derivative. This approach would then require a spirocyclization reaction in the forward synthesis.
Alternatively, disconnections within one of the rings can be considered. For the azepane ring, a common disconnection is the C-N bond, leading to a linear amino alcohol or amino halide precursor that can be cyclized. Another strategic disconnection for the seven-membered ring could be a C-C bond, which might be formed in the forward synthesis via reactions like an intramolecular aldol condensation or a ring-closing metathesis.
The cyclohexane ring can also be disconnected. For instance, a Diels-Alder reaction is a powerful tool for constructing six-membered rings, and thus a retrosynthetic disconnection of the cyclohexane ring could lead to a diene and a dienophile.
The choice of disconnection strategy will depend on the availability of starting materials, the desired substitution pattern on the final molecule, and the stereochemical challenges involved in the synthesis.
Challenges in Retrosynthesis for Complex Spirocycles
Retrosynthetic analysis of complex spirocycles like this compound presents a series of distinct challenges for synthetic chemists. The inherent three-dimensionality and the presence of a fully substituted spirocyclic carbon center, where two rings are joined at a single atom, often complicate the process of devising a logical and efficient synthetic route. rsc.orgwikipedia.org A primary difficulty lies in the disconnection of the spirocyclic core itself. Unlike more linear or fused ring systems, the spiro junction lacks readily cleavable bonds that can be traced back to simpler, commercially available starting materials through standard retrosynthetic transforms. youtube.comreddit.com This often necessitates the development of novel or less conventional disconnection strategies.
Another significant hurdle is the stereochemical control at the spirocenter and any adjacent stereogenic centers. The rigid, orthogonal arrangement of the two rings in a spirocycle can lead to significant steric hindrance, influencing the facial selectivity of reactions and making the stereocontrolled installation of substituents a non-trivial task. chemrxiv.orgnih.gov Establishing the desired relative and absolute stereochemistry often requires sophisticated asymmetric catalytic methods or the use of chiral auxiliaries, adding to the complexity and length of the synthetic sequence. acs.org Furthermore, the conformational rigidity of spirocycles can lead to unexpected reactivity or lack thereof, as certain reaction trajectories may be energetically unfavorable due to steric strain. rsc.org
The synthesis of highly functionalized or strained spirocycles introduces additional layers of complexity. For instance, the introduction of functional groups in close proximity to the spirocenter can be sterically hindered. Moreover, the construction of spirocycles containing small or medium-sized rings can be challenging due to ring strain, which can promote undesired side reactions or rearrangements. rsc.org Computer-aided synthesis planning (CASP) tools are emerging to help navigate the combinatorial explosion of possible synthetic routes for complex molecules, but their application to intricate spirocycles remains a developing area. labmanager.comchemrxiv.orgnih.gov
Ultimately, the successful retrosynthetic analysis of complex spirocycles requires a deep understanding of stereoelectronics, conformational analysis, and a creative approach to bond disconnections that may go beyond classical retrosynthetic paradigms. jocpr.com
One-Pot and Cascade Reactions in this compound Synthesis
The synthesis of this compound derivatives has benefited from the development of one-pot and cascade reactions, which offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. These strategies allow for the construction of the complex spirocyclic framework in a single synthetic operation, avoiding the need for isolation and purification of intermediates.
Recent work has described the synthesis of spirocyclic compounds based on the this compound scaffold, where a key epoxide intermediate is formed and subsequently opened in a one-pot fashion. mdpi.comresearchgate.netresearchgate.netpreprints.org For instance, the synthesis of an 8-azaspiro[5.6]dodec-10-ene derivative was achieved through a modified literature approach starting from commercially available reagents to produce an epoxide. researchgate.net This epoxide was then reacted with adenine in the presence of potassium carbonate in dimethylformamide to yield the corresponding amino alcohol derivative. mdpi.com A subsequent deprotection step afforded the final product, demonstrating a streamlined approach to functionalized this compound analogs. mdpi.com
The following table summarizes a synthetic route to a substituted 8-azaspiro[5.6]dodec-10-ene derivative:
| Step | Reactants | Reagents and Conditions | Product |
| 1 | Commercially available starting materials | Modified literature approach | Epoxide 1 |
| 2 | Epoxide 1, Adenine | K₂CO₃, DMF, 110-120 °C | tert-butyl (1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-1-hydroxy-8-azaspiro[5.6]dodec-10-ene-8-carboxylate (2) |
| 3 | Compound 2 | Methanolic HCl | (1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol dihydrochloride (3) |
Radical cascade cyclizations have emerged as powerful tools for the construction of complex molecular architectures, including spirocycles. nih.govresearchgate.net These reactions involve a sequence of intramolecular radical additions to unsaturated bonds, leading to the rapid formation of multiple rings and stereocenters in a single step. The generation of a radical at a specific position in a carefully designed precursor can initiate a cascade of cyclizations, culminating in the formation of the desired spirocyclic scaffold.
While specific examples of radical cascade cyclizations for the direct synthesis of the this compound core are not extensively detailed in the provided search results, the general principles of this methodology are highly applicable. For instance, a novel metal-free catalyzed radical-mediated cascade spirocyclization of N-benzylacrylamides with polyhaloalkanes has been reported for the preparation of polyhalo-substituted azaspirocyclohexadienones. acs.org This process involves a cascade of radical addition and intramolecular cyclization/dearomatization, enabling the construction of multiple chemical bonds and a spiro ring in a single reaction. acs.org
Another relevant strategy is the strain-enabled radical spirocyclization cascade for the synthesis of functionalized spirocyclobutyl lactones and lactams. rsc.orgnih.gov This approach utilizes the release of ring strain in bicyclobutane derivatives to drive the formation of the spirocyclic system. rsc.orgnih.gov Such strategies highlight the potential for developing radical cascade reactions tailored to the synthesis of this compound derivatives, likely involving precursors with appropriately positioned radical initiators and accepting moieties.
The table below illustrates the general concept of a radical cascade spirocyclization:
| Precursor Type | Radical Initiator | Key Steps | Product Type |
| N-Benzylacrylamides | Polyhaloalkanes | Radical addition, Intramolecular cyclization, Dearomatization | Polyhalo-substituted azaspirocyclohexadienones |
| Bicyclobutane allyl esters/amides | Blue light irradiation | Radical addition to strained C-C bond, Intramolecular cyclization | Spirocyclobutyl lactones/lactams |
Tandem oxidative dearomatization has become a valuable strategy for the synthesis of spirocyclic compounds from readily available aromatic precursors. researchgate.net This approach involves the oxidation of an aromatic ring to generate a reactive intermediate, which then undergoes an intramolecular cyclization to form the spirocyclic system. This process simultaneously disrupts the aromaticity of the starting material and constructs the spirocyclic core in a single, often stereoselective, transformation.
Hypervalent iodine reagents are frequently employed as oxidants in these reactions. For example, the synthesis of tricyclic guanidine derivatives has been achieved through a hypervalent iodine-mediated tandem oxidative amination dearomatizing spirocyclization (TOADS) reaction. nih.gov This methodology has been explored for its scope and limitations, with urethanes and thiourethanes undergoing spirocyclization in excellent yields. nih.gov However, challenges can arise, such as the propensity of the resulting spirocyclic cyclohexadienone to undergo rearrangement back to a phenol, which can hinder further desired transformations. nih.gov
Iron catalysis with oxygen as the terminal oxidant has also been utilized for the chemo- and enantioselective oxidative dearomatizing spirocyclization of 1-alkyl-2-naphthols. researchgate.net These methods provide an environmentally benign approach to spirocycle synthesis. While direct applications to the this compound system are not explicitly detailed, the principles of tandem oxidative dearomatization of suitable N-substituted aromatic precursors could be a viable route to this scaffold.
The following table provides examples of tandem oxidative dearomatization processes for spirocycle synthesis:
| Aromatic Precursor | Oxidant/Catalyst | Nucleophile | Spirocyclic Product |
| Propargyl guanidines | Hypervalent iodine | Intramolecular guanidine | Tricyclic guanidine derivatives |
| 1-Alkyl-2-naphthols | Iron catalyst / O₂ | Phenol derivatives | Spirocyclic ketones |
Stereochemical Investigations and Conformational Analysis of 8 Azaspiro 5.6 Dodecane
Absolute Stereochemistry Determination of the Spirocenter
The spirocenter of 8-Azaspiro[5.6]dodecane is a chiral center, meaning the molecule is chiral and can exist as a pair of enantiomers. The determination of the absolute stereochemistry of this spirocenter is crucial for understanding its interaction with other chiral molecules, which is of particular importance in drug design and development.
While specific studies on the absolute stereochemistry of the parent this compound are not extensively documented in publicly available literature, the stereochemistry of its derivatives has been elucidated through X-ray crystallography. For instance, the crystal structure of (1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol dihydrochloride (B599025), a substituted and unsaturated analog, has been determined mdpi.com. In this derivative, the spirocyclic core dictates the spatial orientation of the substituents, and the relative stereochemistry of the chiral centers was established. The determination of the absolute configuration of a specific enantiomer would typically require either the use of a chiral starting material of known configuration during synthesis or separation of the racemic mixture followed by analysis using techniques such as X-ray crystallography with anomalous dispersion or vibrational circular dichroism (VCD).
Table 1: Crystallographic Data for an this compound Derivative
| Parameter | Value |
|---|---|
| Compound Name | (1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol dihydrochloride |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.532(3) |
| b (Å) | 10.234(2) |
| c (Å) | 12.876(3) |
| β (°) | 109.34(3) |
| Volume (ų) | 1805.8(7) |
| Z | 4 |
Data derived from a substituted derivative and may not represent the parent compound.
Conformational Preferences of the Spirocyclic Ring System
The six-membered carbocyclic ring in this compound is expected to adopt a chair conformation, which is the most stable conformation for cyclohexane (B81311) and its derivatives, as it minimizes both angle strain and torsional strain. In the context of the spirocyclic system, the chair conformation would be anchored at the spirocenter. The specific orientation of the chair (axial and equatorial positions) will be influenced by the conformation of the larger azacycloheptane ring.
The seven-membered azacycloheptane ring exhibits greater conformational flexibility than the six-membered ring. It can exist in several low-energy conformations, such as the chair, boat, twist-chair, and twist-boat forms. The presence of the nitrogen atom and the spirocyclic fusion will significantly influence the relative energies of these conformations. The nitrogen atom can undergo inversion, further increasing the complexity of the conformational landscape. Computational studies on similar azacycloheptane systems suggest that the twist-chair conformation is often the global minimum, but the energy differences between various conformations can be small, leading to a dynamic equilibrium.
Diastereomeric Relationships and Separations
When substituents are introduced onto the this compound scaffold, multiple chiral centers can be created, leading to the formation of diastereomers. For example, in the synthesis of the aforementioned purinyl derivative, the product was obtained as a racemic mixture of a single diastereomer, (1RS,2RS,6RS) mdpi.com. The formation of a single diastereomer suggests a high degree of stereocontrol in the synthetic step that formed the new chiral centers.
The separation of diastereomers can typically be achieved using standard chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC), as their different physical properties allow for differential partitioning between the stationary and mobile phases. The separation of enantiomers, however, requires chiral chromatography or resolution via the formation of diastereomeric salts with a chiral resolving agent.
Influence of Substituents on Stereochemistry and Conformation
The introduction of substituents on either the six-membered or seven-membered ring can have a profound impact on both the stereochemistry and the conformational preferences of the this compound system. Large substituents will generally prefer to occupy equatorial positions on the six-membered ring to minimize steric interactions. On the seven-membered ring, the position of substituents can influence the equilibrium between the different chair and boat conformations.
For instance, in the crystal structure of the substituted derivative, the bulky purinyl group and the hydroxyl group adopt specific orientations that are likely influenced by a combination of steric and electronic factors, as well as potential intramolecular hydrogen bonding mdpi.com. The presence of a double bond in the seven-membered ring of this derivative also imposes significant conformational constraints, favoring a more planar arrangement of the atoms involved in the double bond.
Intermolecular Interactions and Crystal Packing Effects
In the solid state, the molecules of this compound derivatives will pack in a way that maximizes favorable intermolecular interactions. In the case of the dihydrochloride salt of the purinyl derivative, the crystal packing is dominated by a network of hydrogen bonds involving the protonated nitrogen atoms of the purine (B94841) and the azaspirocycle, the hydroxyl group, and the chloride counterions mdpi.com. These hydrogen bonds play a crucial role in stabilizing the crystal lattice. The specific packing arrangement will also be influenced by van der Waals interactions between the hydrophobic regions of the molecules. These crystal packing forces can sometimes influence the observed molecular conformation, which may differ slightly from the preferred conformation in solution.
Advanced Spectroscopic and Crystallographic Elucidation of 8 Azaspiro 5.6 Dodecane Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering a wealth of information regarding the connectivity and spatial arrangement of atoms.
¹H NMR and ¹³C NMR Chemical Shift Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the initial characterization of 8-azaspiro[5.6]dodecane derivatives. The chemical shifts of the protons and carbons are indicative of their local electronic environment.
In derivatives of 8-azaspiro[5.6]dodec-10-ene, the olefinic protons typically appear in the downfield region of the ¹H NMR spectrum, generally between 5.60 and 5.96 ppm. The protons on the carbon atoms adjacent to the nitrogen atom in the piperidine (B6355638) ring are also shifted downfield due to the electron-withdrawing effect of the nitrogen. The remaining aliphatic protons of the cyclohexane (B81311) and cycloheptane (B1346806) rings give rise to a complex series of overlapping signals in the upfield region.
The ¹³C NMR spectra of these derivatives show characteristic signals for the spiro carbon, the carbons of the double bond (around 123.2 and 131.2 ppm in one example), and the carbons alpha to the nitrogen atom. The chemical shifts of the other saturated carbons provide a fingerprint of the specific substitution pattern of the molecule.
Table 1: Representative ¹H NMR Chemical Shifts for a Derivative of 8-Azaspiro[5.6]dodec-10-ene
| Proton | Chemical Shift (ppm) |
|---|---|
| Olefinic H | 5.60 - 5.96 |
Table 2: Representative ¹³C NMR Chemical Shifts for a Derivative of 8-Azaspiro[5.6]dodec-10-ene
| Carbon | Chemical Shift (ppm) |
|---|---|
| C=C | 123.2, 131.2 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
To unravel the complex spin systems and confirm the connectivity within the this compound framework, a suite of two-dimensional (2D) NMR experiments is essential.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the tracing of proton networks within the individual rings of the spirocycle.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a clear map of which protons are attached to which carbons. This is invaluable for assigning the signals in both the ¹H and ¹³C NMR spectra.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons (typically over two to three bonds). This technique is crucial for establishing the connectivity across quaternary centers, such as the spiro carbon, and for linking different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity. This information is vital for determining the relative stereochemistry and conformation of the molecule. For instance, ROESY has been used to confirm the stereochemistry of derivatives of 8-azaspiro[5.6]dodec-10-en-1-ol.
Anisotropy-Based NMR Measurements (RDC, RCSA) for Stereochemical Confirmation
For a more precise determination of the three-dimensional structure of complex molecules like this compound in solution, advanced NMR techniques that measure anisotropic parameters can be employed.
Residual Dipolar Couplings (RDCs): RDCs provide information on the orientation of internuclear vectors (e.g., C-H bonds) relative to an external magnetic field. By weakly aligning the molecules in a suitable medium, RDCs can be measured and used to obtain long-range structural information, which is often crucial for defining the relative orientation of the two rings in the spiro system.
Residual Chemical Shift Anisotropy (RCSA): RCSA provides information about the orientation of the chemical shift tensor of a nucleus relative to the molecular frame. This technique can be particularly useful for determining the stereochemistry around atoms with few or no attached protons.
While the application of these specific techniques to the parent this compound has not been explicitly reported, they represent powerful tools for the unambiguous stereochemical assignment of its derivatives.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of its elemental formula. This is a critical step in the characterization of a new compound. For derivatives of this compound, HRMS has been used to confirm their chemical formulas.
Table 3: Illustrative HRMS Data for a Derivative of this compound
| Ion | Calculated m/z | Found m/z |
|---|
Electrospray Ionization (ESI-MS) Applications
Electrospray ionization is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules, such as the nitrogen-containing this compound and its derivatives. In ESI-MS, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺, allowing for the determination of its molecular weight. The technique is often coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures. The observation of the [M+H]⁺ ion in the mass spectrum provides direct evidence of the molecular weight of the compound.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the spectrum is characterized by the vibrational modes of its secondary amine and saturated cycloalkane rings.
The key diagnostic absorption for the secondary amine (R₂NH) group is the N-H stretching vibration, which typically appears as a single, weak-to-moderate band in the region of 3350-3310 cm⁻¹ orgchemboulder.com. This distinguishes it from primary amines, which show two bands in this region, and tertiary amines, which show none orgchemboulder.comopenstax.orgspectroscopyonline.com. Another characteristic feature of primary and secondary amines is the N-H wagging vibration, a strong, broad band found in the 910-665 cm⁻¹ range orgchemboulder.com.
The cycloalkane framework, consisting of cyclohexane and cycloheptane rings, contributes strong C-H stretching absorptions just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range quimicaorganica.orglibretexts.org. The presence of numerous methylene (-CH₂-) groups gives rise to a characteristic scissoring (bending) vibration near 1465 cm⁻¹ quimicaorganica.org. The IR spectrum of a cycloalkane is generally similar to that of an acyclic alkane, but lacks the characteristic methyl group bending band around 1375 cm⁻¹ quimicaorganica.org. The region between 1250 cm⁻¹ and 675 cm⁻¹ is known as the fingerprint region, which contains complex vibrations characteristic of the entire molecular structure, making it unique for identification purposes libretexts.org.
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| 3350-3310 | N-H Stretch | Secondary Amine | Weak to Medium |
| 2950-2850 | C-H Stretch | Alkane (CH₂) | Strong |
| 1465 | CH₂ Scissor (Bend) | Alkane (CH₂) | Medium |
| 1250-1020 | C-N Stretch | Aliphatic Amine | Weak to Medium |
X-ray Diffraction Crystallography
For a spiro compound like this compound, X-ray crystallography would definitively establish the geometry of the cyclohexane and cycloheptane rings and their junction at the spiro carbon atom. It would reveal the chair/boat/twist conformations of the rings and the precise spatial arrangement of all constituent atoms. Such structural data is crucial for understanding the molecule's physical properties and steric interactions. The successful application of this technique is contingent upon the ability to grow a single crystal of suitable size and quality.
Single-Crystal X-ray Diffraction for Absolute and Relative Stereochemistry
Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining both the relative and absolute stereochemistry of chiral molecules. While the parent this compound is an achiral molecule, any derivative with a substituent that creates a stereocenter would exist as enantiomers. SCXRD can elucidate the configuration of these chiral centers.
The determination of relative stereochemistry involves mapping the connectivity and spatial orientation of all atoms in the molecule relative to one another. To determine the absolute configuration of a chiral molecule, crystallographers analyze the anomalous scattering of X-rays. When the crystal is non-centrosymmetric, the diffraction intensities of Friedel pairs (reflections from opposite sides of a crystal plane) are not identical. By carefully measuring these differences, the absolute structure can be determined, often expressed using the Flack parameter, which should refine to a value near zero for the correct enantiomer nih.gov. This capability is essential in pharmaceutical and natural product chemistry where the biological activity of enantiomers can differ significantly.
Application of Crystallographic Refinement Programs (e.g., SHELXL)
After obtaining initial diffraction data and solving the phase problem to get a preliminary structural model, crystallographic refinement programs are used to optimize the atomic positions and other parameters to best fit the experimental data. SHELXL is a widely used and powerful program for the refinement of small-molecule crystal structures oup.comokstate.edu.
The refinement process in SHELXL minimizes the differences between the observed diffraction intensities and those calculated from the structural model. It adjusts atomic coordinates, anisotropic displacement parameters (which describe atomic vibrations), and site occupancy factors through a series of least-squares cycles okstate.eduuni-konstanz.de. The program can handle complex structural features such as twinning, disorder, and the determination of absolute structure nih.gov. For a structure like this compound, SHELXL would be used to:
Refine the positions of all carbon, nitrogen, and hydrogen atoms.
Model the thermal motion of each atom anisotropically.
Generate final crystallographic information files (CIF) and tables of bond lengths, angles, and torsion angles for publication and database deposition okstate.edu.
The quality of the final refined structure is assessed by metrics such as the R1 value, which indicates the agreement between the observed and calculated structure factors.
Micro-Electron Diffraction (MicroED) for Microcrystalline Samples
When molecules fail to form crystals large enough for conventional single-crystal X-ray diffraction, Micro-Electron Diffraction (MicroED) offers a powerful alternative nih.gov. MicroED is a cryo-electron microscopy (cryo-EM) method capable of determining high-resolution atomic structures from nanocrystals that are billions of times smaller than those required for X-ray methods nih.govnih.govmtoz-biolabs.com.
The technique involves directing a low-dose electron beam onto frozen-hydrated nanocrystals while they are continuously rotated mtoz-biolabs.com. The resulting electron diffraction patterns are collected as a movie on a fast camera and can be processed using standard X-ray crystallography software nih.govnih.gov. This method has proven revolutionary for the structural elucidation of small organic molecules, natural products, and peptides, often directly from powder samples without extensive crystallization screening acs.org. For this compound, if it only formed microcrystalline powders, MicroED could be employed to determine its three-dimensional structure with atomic resolution, providing the same critical conformational and geometric data as a successful SCXRD experiment researchgate.net.
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Analysis
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical spectroscopic techniques that provide information about the stereochemistry of chiral molecules yale.eduwikipedia.org. CD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, while ORD measures the variation of its optical rotation with the wavelength of light yale.eduwikipedia.org.
The parent this compound molecule is achiral and therefore optically inactive, meaning it would not produce a CD or ORD spectrum. However, these techniques would be indispensable for analyzing chiral derivatives of this spirocycle. A chiral molecule containing a chromophore (a light-absorbing group) will exhibit characteristic CD signals, known as Cotton effects, in the region of the chromophore's absorption band vlabs.ac.innih.gov. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the stereocenters near the chromophore.
For example, if a chromophoric group were attached to the nitrogen or a carbon atom of the this compound framework, creating a chiral center, the resulting CD spectrum could be used to assign its absolute configuration by comparing the experimental spectrum to either established empirical rules for similar compounds or to spectra predicted by quantum chemical calculations rsc.orgnih.govbath.ac.uk. ORD spectra show anomalous curves (also called a Cotton effect) in the region of a chromophore's absorption and can similarly be used for stereochemical assignments vlabs.ac.in.
Computational Chemistry and Theoretical Studies on 8 Azaspiro 5.6 Dodecane Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory has become a cornerstone of modern computational chemistry for its balance of accuracy and computational efficiency. It is widely used to predict a range of molecular properties, including NMR chemical shifts, chiroptical properties, and other electronic parameters, which are crucial for the structural elucidation and characterization of complex organic molecules like 8-azaspiro[5.6]dodecane. nih.govaps.org
DFT calculations, particularly using the gauge-including atomic orbital (GIAO) method, are a well-established strategy for the accurate prediction of ¹H and ¹³C NMR chemical shifts. nih.govrsc.org This theoretical approach allows for the calculation of isotropic shielding constants, which can be correlated with experimental chemical shifts to aid in resonance assignment, identify geometric isomers, and elucidate molecular structures in solution. mdpi.com The process typically involves optimizing the molecular geometry and then performing NMR calculations using a specific functional and basis set. mdpi.com A strong linear correlation between the calculated and experimentally measured chemical shifts is a powerful indicator of a correct structural assignment. mdpi.com
While experimental NMR data are available for various derivatives of this compound, dedicated computational studies predicting the chemical shifts and coupling constants for this specific spirocyclic system are not extensively documented in the literature. However, the established methodologies provide a robust framework for how such an analysis would be performed.
Table 1: Illustrative Example of Methodology for Comparing Experimental and DFT-Calculated ¹H NMR Chemical Shifts This table demonstrates the general approach; specific computational data for this compound is not available in the cited literature.
| Proton | Experimental δ (ppm) | Calculated δ (ppm) | Δδ (ppm) |
|---|---|---|---|
| H-1 | 2.15 | 2.11 | 0.04 |
| H-2 | 1.80 | 1.85 | -0.05 |
| H-7ax | 2.95 | 2.90 | 0.05 |
| H-7eq | 3.10 | 3.14 | -0.04 |
For chiral molecules, computational methods are invaluable for predicting chiroptical properties such as electronic circular dichroism (ECD) and optical rotation (OR). nih.gov Time-dependent density functional theory (TDDFT) is the most common method used for these calculations. nih.gov By computing the ECD spectrum and specific rotation of possible stereoisomers, a direct comparison with experimental data can lead to the unambiguous assignment of the absolute configuration of a chiral center. nih.govrsc.org This approach is particularly crucial in the study of natural products and complex synthetic molecules where stereochemistry dictates biological activity. nih.gov Conformational flexibility must be carefully considered, as the final predicted spectrum is often a Boltzmann-weighted average of the spectra from several low-energy conformers. nih.gov Although a powerful tool for stereochemical analysis, specific TDDFT studies focused on the chiroptical properties of this compound systems are not prominent in the reviewed literature. researchgate.net
Theoretical calculations are also employed to determine various anisotropy parameters that describe the directional dependence of a molecule's properties. In the context of organometallic chemistry, for example, ab initio calculations are used to extract the parameters of the zero-field splitting (ZFS) tensor and the magnetic anisotropy axes of monometallic complexes. nih.govnih.gov These calculations provide fundamental insights into the electronic structure and magnetic behavior of these systems. nih.gov Such methods can elucidate the origin of magnetic anisotropy, which is crucial for the development of single-molecule magnets. nih.gov The application of these specific theoretical approaches to determine magnetic anisotropy parameters is generally focused on systems containing transition metals or having unpaired electrons, and is not a common area of investigation for saturated organic frameworks like this compound. aps.orgosti.gov
Mechanistic Studies of Reaction Pathways
Computational studies are essential for mapping the potential energy surfaces of chemical reactions, allowing for a detailed understanding of reaction mechanisms. By calculating the energies of reactants, products, transition states, and intermediates, chemists can rationalize reaction feasibility, selectivity, and kinetics. For the synthesis of the this compound core, key reactions include the Diels-Alder reaction and the aza-Cope rearrangement, both of which have been subjects of theoretical investigation.
A central goal of mechanistic studies is the characterization of transition states (TS), which represent the maximum energy point along a reaction coordinate. DFT calculations are widely used to locate the geometry of a TS and calculate its activation energy. researchgate.netnih.gov For instance, in the Diels-Alder reaction, computational models can distinguish between concerted and stepwise pathways by locating the relevant transition states. researchgate.net
DFT calculations are particularly powerful for explaining and predicting the stereochemistry of a reaction. By comparing the activation energies of different diastereomeric transition states, one can predict which stereoisomer will be formed preferentially. rsc.org
In the context of the Diels-Alder reaction, DFT studies have been successfully used to explain the endo/exo selectivity. rsc.org The preference for the endo product in many cases is rationalized by secondary orbital interactions, an effect that can be quantified through computational analysis. Furthermore, theoretical studies can predict the regioselectivity of reactions involving unsymmetrical dienes or dienophiles by analyzing local reactivity indices and comparing the energies of the corresponding transition states. mdpi.comconicet.gov.ar
For the aza-Cope-Mannich reaction, stereochemical control is also a critical aspect. Computational studies can be used to investigate factors that influence diastereoselectivity. For certain substrates, the rate of bond rotation in an intermediate can be competitive with the rate of the subsequent cyclization, potentially leading to a racemic or diastereomeric mixture of products. wikipedia.org Theoretical modeling can assess the energy barriers for these competing pathways, thereby predicting the stereochemical fidelity of the reaction.
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
Chemical Reactivity and Functionalization of the 8 Azaspiro 5.6 Dodecane Scaffold
Reactions at the Nitrogen Center
The secondary amine within the 8-azaspiro[5.6]dodecane moiety is the primary site of reactivity, serving as a nucleophilic and basic center. This allows for a wide range of modifications to introduce diverse functional groups and build more complex molecular architectures.
As a typical secondary amine, the nitrogen atom of the this compound scaffold readily undergoes N-alkylation and N-acylation. N-alkylation introduces alkyl, aryl, or functionalized chains, which can modulate the compound's steric and electronic properties. These reactions typically proceed via nucleophilic attack of the nitrogen on an alkyl halide or a similar electrophile.
N-acylation involves the reaction of the nitrogen atom with acylating agents like acyl chlorides or carboxylic acids activated with coupling agents. This reaction forms a stable amide bond and is a cornerstone for building larger molecules from the spirocyclic core. A prominent example is the acylation of 8-azaspiro[5.6]dodec-10-ene derivatives with various pyrrole-based carboxylic acids to synthesize potential anticancer agents.
Amide bond formation is a well-documented and efficient method for functionalizing the this compound core. Research has demonstrated the synthesis of various amide derivatives by coupling the amine with carboxylic acids. mdpi.comsemanticscholar.org In a typical procedure, an amine hydrochloride salt of an 8-azaspiro[5.6]dodec-10-ene derivative is treated with a selected carboxylic acid in the presence of a peptide coupling agent, such as N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)-uronium hexafluoro-phosphate (HBTU), and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). mdpi.comsemanticscholar.org This method has proven effective for creating a library of compounds with high yields, generally ranging from 70-85%. mdpi.com
The general reaction scheme is as follows: this compound-amine + R-COOH --(HBTU, DIPEA, DMF)--> this compound-N-C(O)-R
| Reactant 1 (Amine Derivative) | Reactant 2 (Carboxylic Acid) | Coupling Agent | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| Amine Hydrochloride 4 | 5-(2-Fluoro-4-(trifluoromethyl)phenyl)-1H-pyrrole-2-carboxylic acid | HBTU | DIPEA | DMF | 79 |
| Amine Hydrochloride 4 | 5-(3-Fluoro-4-(trifluoromethyl)phenyl)-1H-pyrrole-2-carboxylic acid | HBTU | DIPEA | DMF | 81 |
| Amine Hydrochloride 4 | 5-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrrole-2-carboxylic acid | HBTU | DIPEA | DMF | 75 |
Reductive amination is another fundamental reaction for secondary amines, though specific examples involving the this compound scaffold are less commonly detailed in the surveyed literature. This procedure typically involves the reaction of the amine with a ketone or aldehyde to form an iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) to yield a more substituted amine.
The functionalization of the this compound scaffold can also be achieved through nucleophilic substitution reactions on precursors. A key example involves the regioselective ring-opening of a spirocyclic epoxide by a nucleophile. chiralen.com In the synthesis of a nucleoside-like analogue, an N-protected this compound precursor containing an epoxide ring was reacted with adenine (B156593). chiralen.com The adenine acts as a nucleophile, attacking one of the epoxide carbons in an SN2 mechanism, leading to the formation of a single regioisomeric amino alcohol. chiralen.com This reaction is typically carried out in a polar aprotic solvent like DMF at elevated temperatures to facilitate the reaction. chiralen.com
This strategy highlights how nucleophilic attack can be used to introduce complex substituents, such as nucleobases, onto the carbocyclic framework of the spirocycle. chiralen.com
| Substrate | Nucleophile | Base | Solvent | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|---|---|---|
| tert-butyl (1RS,2RS,6RS)-10,11-epoxy-8-azaspiro[5.6]dodecane-8-carboxylate | Adenine | K₂CO₃ | DMF | 110-120 | N-tert-butoxycarbonyl-((1RS,2RS,6RS)-2-(6-amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol) | 42 |
Functionalization of the Spirocyclic Rings
While reactions at the nitrogen center are most common, methods also exist to modify the cyclohexane (B81311) and cycloheptane (B1346806) rings, allowing for the introduction of substituents that can fine-tune the molecule's spatial arrangement and properties.
Modern synthetic chemistry heavily relies on transition-metal-catalyzed coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form carbon-carbon and carbon-heteroatom bonds. While these reactions are powerful tools for functionalizing carbocyclic and heterocyclic rings, their application directly on the saturated rings of the this compound scaffold requires prior installation of a handle, such as a halide or triflate. The surveyed literature primarily focuses on "coupling reactions" in the context of amide bond formation at the nitrogen center, as detailed in section 6.1.2, rather than C-C bond formation on the rings. mdpi.comsemanticscholar.org
Oxidative transformations can be employed to introduce new functional groups onto the spirocyclic rings, such as hydroxyl or carbonyl groups. These reactions can create new points for further diversification of the scaffold. However, controlling the regioselectivity of such oxidations on the saturated carbocyclic rings can be challenging. Specific examples of oxidative transformations performed directly on the this compound core are not prominently detailed in the reviewed scientific literature.
Dearomatization Reactions for Spirocycle Construction
The construction of spirocyclic systems through the dearomatization of aromatic precursors is a powerful strategy in modern organic synthesis. This approach allows for the conversion of flat, aromatic compounds into complex, three-dimensional architectures like the this compound scaffold. While specific examples detailing the synthesis of this compound via dearomatization are not extensively documented in publicly available literature, the principles of this methodology can be applied.
Generally, the synthesis of azaspirocycles can be achieved by the intramolecular cyclization of a suitably substituted aromatic precursor. One plausible strategy involves the use of a heteroaromatic acid, such as a substituted pyridine (B92270) or pyrrole (B145914) carboxylic acid, which can be coupled with an imine to form an N-acyliminium ion intermediate. This intermediate can then undergo a stereoselective intramolecular cyclization, where the aromatic ring acts as the nucleophile, leading to the formation of the spirocyclic core. nih.gov The reaction's diastereoselectivity is often high, governed by the facial selectivity of the nucleophilic attack on the N-acyliminium ion. nih.gov
Another approach involves the use of hypervalent iodine reagents to mediate the dearomatizing spirocyclization of aromatic precursors. nih.gov This method is valued for its mild reaction conditions and broad substrate scope, making it an environmentally benign option for constructing structurally diverse spirocycles. nih.gov For the synthesis of an this compound system, a precursor containing a cycloheptane ring attached to a nitrogen-containing aromatic ring could potentially be cyclized using this methodology.
A further strategy in the synthetic chemist's toolkit is the hydride transfer/cyclization cascade. This method enables the dearomatization of phenols and the functionalization of α-C(sp³)–H bonds in a single operation, offering an efficient route to spirocyclic structures. nih.gov The application of such a "two-birds-with-one-stone" strategy could be envisioned for the construction of the this compound scaffold from appropriate phenolic precursors. nih.gov
While these methods provide a conceptual framework, the specific adaptation and optimization for the synthesis of this compound would require dedicated research and development.
Selective Derivatization for Library Generation
The this compound scaffold is an attractive starting point for the generation of chemical libraries for drug discovery. Its inherent three-dimensionality can lead to compounds with improved physicochemical properties compared to their flat aromatic counterparts. nih.gov Diversity-oriented synthesis (DOS) is a key strategy for creating such libraries, aiming to produce a collection of structurally diverse molecules from a common intermediate. nih.govcam.ac.uk
A practical example of derivatization of a related scaffold, 8-azaspiro[5.6]dodec-10-ene, involves the synthesis of a series of substituted pyrrole derivatives. mdpi.com Starting from a spirocyclic amine, a coupling reaction with various carboxylic acids can be employed to introduce a wide range of substituents. This approach allows for the exploration of the chemical space around the core scaffold, which is essential for identifying structure-activity relationships.
The generation of a library from the this compound scaffold can be systematically approached by leveraging the reactivity of the secondary amine. This nitrogen atom provides a convenient handle for functionalization. A library of amides, for instance, can be readily prepared through parallel synthesis by reacting the parent amine with a diverse set of carboxylic acids, acid chlorides, or sulfonyl chlorides.
Furthermore, the scaffold can be designed with additional functional groups that can be selectively modified. For example, the synthesis of an 8-azaspiro[5.6]dodec-10-ene precursor containing a hydroxyl group allows for subsequent reactions such as etherification, esterification, or oxidation, further expanding the diversity of the resulting library. mdpi.com
The table below outlines a selection of synthesized derivatives based on the 8-azaspiro[5.6]dodec-10-ene scaffold, demonstrating the potential for generating a diverse chemical library.
| Compound Name | Starting Material | Reagent | Reaction Type | Resulting Functional Group |
|---|---|---|---|---|
| (5-(2-Fluoro-4-(trifluoromethyl)phenyl)-1H-pyrrol-2-yl)((1RS,2RS,6RS)-2-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)-1-hydroxy-8-azaspiro[5.6]dodec-10-en-8-yl)methanone | Amine hydrochloride 4 | 5-(2-Fluoro-4-(trifluoromethyl)phenyl)-1H-pyrrole-2-carboxylic acid | Amide coupling | Amide |
| (5-(5-Chloropyridin-2-yl)-1H-pyrrol-2-yl)((1RS,2RS,6RS)-2-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)-1-hydroxy-8-azaspiro[5.6]dodec-10-en-8-yl)methanone | Amine hydrochloride 4 | 5-(5-Chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid | Amide coupling | Amide |
| (5-(p-Tolyl)-1H-pyrrol-2-yl)((1RS,2RS,6RS)-2-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)-1-hydroxy-8-azaspiro[5.6]dodec-10-en-8-yl)methanone | Amine hydrochloride 4 | 5-(p-Tolyl)-1H-pyrrole-2-carboxylic acid | Amide coupling | Amide |
Transformation of Specific Functional Groups on the Scaffold
The chemical transformation of functional groups already present on the this compound scaffold is a cornerstone of its utility in medicinal chemistry. These transformations allow for the fine-tuning of the molecule's properties and the introduction of pharmacophoric features.
A notable example is the manipulation of an epoxide precursor of the 8-azaspiro[5.6]dodec-10-ene scaffold. The epoxide ring can be opened with an azide (B81097) anion to yield an azido (B1232118) alcohol. This transformation is regioselective and sets the stage for further functionalization. mdpi.com
The azide group is a versatile functional group that can be reduced to a primary amine. This amine then serves as a key intermediate for a variety of subsequent reactions. For instance, it can undergo "click-reactions," such as the copper-catalyzed azide-alkyne cycloaddition, to form triazoles. mdpi.com
The secondary amine within the azaspirocycle core is another key site for functional group transformation. As mentioned, it readily undergoes acylation to form amides. Additionally, it can be subjected to reductive amination to introduce alkyl substituents or can be protected with various protecting groups to allow for selective reaction at other sites on the molecule. mdpi.com
The following table summarizes key functional group transformations on the 8-azaspiro[5.6]dodec-10-ene scaffold, highlighting the versatility of this chemical entity.
| Starting Functional Group | Reagents | Resulting Functional Group | Reaction Type |
|---|---|---|---|
| Epoxide | Azide anion | Azido alcohol | Epoxide ring-opening |
| Azide | Reducing agent (e.g., H₂, Pd/C) | Amine | Reduction |
| Amine | Carboxylic acid, coupling agent | Amide | Amide coupling |
| Amine | Aldehyde/Ketone, reducing agent | Secondary/Tertiary Amine | Reductive amination |
| Azide | Alkyne, CuSO₄·5H₂O, Na-ascorbate | 1,2,3-Triazole | Click-reaction |
Strategic Applications of the 8 Azaspiro 5.6 Dodecane Moiety in Molecular Design
Spirocyclic Scaffolds as Privileged Motifs
Spirocyclic scaffolds are considered "privileged motifs" in medicinal chemistry due to their inherent structural properties that often translate into favorable biological activity. These frameworks are notable for their three-dimensional topographies, which stand in contrast to the often flat, aromatic structures prevalent in many synthetic compounds. The spirocyclic core, such as that in 8-azaspiro[5.6]dodecane, introduces a high fraction of sp³-hybridized carbon atoms, which generally correlates with improved physicochemical properties like increased solubility and better metabolic stability. tandfonline.com
The conformational restriction imparted by the spiro-carbon atom provides a well-defined orientation of substituents in three-dimensional space. This pre-organization can enhance binding affinity and specificity to biological targets by reducing the entropic penalty upon binding. The unique architecture of spirocycles allows for the exploration of novel chemical space, moving away from traditional, planar molecular designs and increasing the potential for discovering new biological activities.
Scaffold Rigidification Strategies
One of the most sought-after strategies in modern medicinal chemistry is scaffold rigidification, a design principle aimed at locking a molecule into a bioactive conformation. The this compound structure is an excellent example of this strategy. The fusion of the piperidine (B6355638) and cycloheptane (B1346806) rings through a single spiro-carbon atom significantly restricts the conformational flexibility of both rings compared to their monocyclic counterparts.
This rigidity is advantageous for several reasons:
Enhanced Potency and Selectivity: By locking the orientation of functional groups, the scaffold can present them to a biological target in an optimal arrangement for binding, potentially leading to higher potency. tandfonline.com This fixed orientation can also improve selectivity for a specific target over others, reducing off-target effects.
Improved Pharmacokinetics: Increased rigidity can lead to better bioavailability and metabolic stability. The defined shape can reduce unwanted interactions with metabolic enzymes like Cytochrome P450. tandfonline.com
Intellectual Property: The novelty of the three-dimensional shape provided by spirocyclic scaffolds offers opportunities for creating new intellectual property in crowded therapeutic areas.
The inherent rigidity of the this compound core thus provides a robust platform for designing molecules with potentially superior pharmacological profiles.
Diversity-Oriented Synthesis (DOS) Utilizing the Azaspiro[5.6]dodecane Core
Diversity-Oriented Synthesis (DOS) is a strategy for creating collections of structurally diverse small molecules to explore broad areas of chemical space and identify novel biological functions. The this compound core is a suitable starting point for DOS due to the presence of functional handles that can be elaborated through various chemical transformations.
The nitrogen atom in the piperidine ring serves as a key point for diversification. For example, starting from an 8-azaspiro[5.6]dodec-10-ene scaffold, the secondary amine can be coupled with a variety of carboxylic acids. Research has shown the synthesis of a series of pyrrole (B145914) derivatives by coupling the amine hydrochloride of the azaspirocycle with different pyrrole-based carboxylic acids using activating agents like N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)-uronium hexafluorophosphate (B91526) (HBTU). This approach allows for the rapid generation of a library of compounds where the spirocyclic core is held constant while the peripheral substituents are varied, enabling a systematic exploration of structure-activity relationships.
Design of Complex Molecular Architectures Featuring this compound
The this compound scaffold serves as a foundational building block for the construction of more complex and functionally rich molecules. Its rigid, three-dimensional nature provides a stable anchor upon which intricate substituent patterns can be built.
Two notable examples illustrate its utility in this regard:
Nucleoside Analogues: The scaffold has been used to synthesize novel nucleoside-like compounds. In one pathway, an epoxide derivative of N-Boc-8-azaspiro[5.6]dodec-10-ene undergoes a ring-opening reaction with adenine (B156593). This results in the attachment of the purine (B94841) base to the spirocyclic core, creating a complex molecule, (1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol. This strategy aims to create carbocyclic nucleoside analogues that are resistant to metabolic degradation by replacing the sugar moiety with the robust spirocyclic framework.
Pyrrole Derivatives: As mentioned previously, the amine functionality of the azaspirocycle is a convenient attachment point for creating complex amides. A series of diastereomerically pure pyrrole derivatives have been prepared from a spirocyclic 1,2,3-triazole intermediate. These complex structures, such as (5-(2-Fluoro-4-(trifluoromethyl)phenyl)-1H-pyrrol-2-yl)((1RS,2RS,6RS)-2-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)-1-hydroxy-8-azaspiro[5.6]dodec-10-en-8-yl)methanone, demonstrate the scaffold's capacity to support large and diverse functional groups, creating molecules with potential applications in drug discovery.
Comparison with Other Azaspirocycles (e.g., Azaspiro[4.5]decane, Azaspiro[5.5]undecane)
The properties and applications of azaspirocycles are significantly influenced by the size of the rings fused to the core nitrogen-containing ring. Comparing this compound with its smaller analogues, 8-azaspiro[4.5]decane and 8-azaspiro[5.5]undecane, highlights these differences.
| Feature | 8-Azaspiro[4.5]decane | 8-Azaspiro[5.5]undecane | This compound |
| Structure | Piperidine + Cyclopentane (B165970) | Piperidine + Cyclohexane (B81311) | Piperidine + Cycloheptane |
| Molecular Formula | C₉H₁₇N | C₁₀H₁₉N | C₁₁H₂₁N |
| Molecular Weight | 139.24 g/mol nih.gov | 153.27 g/mol | 167.30 g/mol |
| Relative Flexibility | Most rigid | Intermediate | Most flexible |
| Key Applications | Building block for selective σ1 receptor ligands. nih.gov | Used in synthesis of σ1 receptor ligands and compounds for treating psychotic disorders. nih.govnih.gov | Used as a scaffold for complex nucleoside analogues and pyrrole derivatives. |
The choice of ring size is a critical element in drug design. tandfonline.com The smaller cyclopentane ring in azaspiro[4.5]decane results in a more compact and rigid structure. The cyclohexane ring of azaspiro[5.5]undecane offers an intermediate level of flexibility, often adopting a stable chair conformation. The larger seven-membered cycloheptane ring in this compound introduces a greater degree of conformational flexibility compared to the five- and six-membered ring analogues. This increased flexibility, while still constrained by the spiro-center, allows the scaffold to present its substituents in a wider array of spatial arrangements, potentially enabling adaptation to different biological targets. The larger size also allows for the exploration of larger binding pockets.
Ultimately, the selection of a specific azaspirocyclic scaffold depends on the therapeutic target and the desired physicochemical properties of the final compound. The this compound system, with its unique balance of rigidity and size, offers a valuable and less-explored alternative to its smaller, more common counterparts.
Future Directions and Emerging Research Avenues in 8 Azaspiro 5.6 Dodecane Chemistry
Development of Novel and More Efficient Synthetic Strategies
One key area of development is the design of novel synthetic pathways that reduce the number of steps required to construct the spirocyclic core. This could involve the use of tandem or cascade reactions, where multiple bond-forming events occur in a single pot, thereby streamlining the synthetic process and minimizing waste. For instance, recent work has demonstrated the synthesis of functionalized 8-azaspiro[5.6]dodec-10-ene derivatives from commercially available reagents, highlighting a move towards more accessible and efficient starting points. mdpi.com The replacement of an oxygen atom with a nitrogen atom in related oxaspiro[5.6]dodecane systems to create an additional point for functionalization is an example of strategic modification to enhance synthetic utility. mdpi.comresearchgate.net
Furthermore, the exploration of new catalytic systems is expected to play a pivotal role. This includes the development of novel transition-metal catalysts or organocatalysts that can facilitate the key bond-forming reactions with higher efficiency and selectivity. Such advancements will not only improve the yield and purity of the target compounds but also open up possibilities for creating a wider range of derivatives with diverse substitution patterns.
A recent synthetic approach towards substituted pyrrole (B145914) derivatives based on the 8-azaspiro[5.6]dodec-10-ene scaffold is outlined below. This method starts from commercially available reagents to produce an epoxide, which then undergoes ring-opening with an azide (B81097). A subsequent "click-reaction" followed by deprotection and coupling reactions affords the final products in good yields. mdpi.comresearchgate.net
| Step | Reaction | Reagents and Conditions |
| 1 | Epoxide ring-opening | Azide anion |
| 2 | 1,2,3-triazole formation ("click-reaction") | 1-ethynyl-4-fluorobenzene, CuSO4·5H2O, Na-ascorbate |
| 3 | Deprotection | Acidic conditions |
| 4 | Coupling reaction | Appropriate acid, HBTU, DIPEA, DMF |
This table illustrates a recent multi-step synthesis of 8-azaspiro[5.6]dodecane derivatives, showcasing a modern approach to constructing this scaffold. mdpi.com
Exploration of New Stereoselective Methodologies
The inherent chirality of the this compound scaffold, which contains a quaternary stereogenic center at the spiro-carbon, makes stereochemical control a critical aspect of its synthesis. The biological activity of enantiomers can differ significantly, with one enantiomer often being more potent or having a different pharmacological profile than the other. Consequently, the development of new stereoselective methodologies is a major focus of future research.
A key area of exploration is the use of chiral catalysts to control the stereochemical outcome of key synthetic steps. This includes the application of chiral phosphoric acids, which have been successfully used in the asymmetric construction of other spirooxindole scaffolds containing seven-membered rings. nih.gov These catalysts can create a chiral environment that favors the formation of one enantiomer over the other, leading to products with high enantiomeric excess. Tandem reactions catalyzed by such chiral catalysts can enable the construction of complex spirocyclic architectures with excellent enantioselectivity in a single transformation. nih.gov
Another promising approach is the use of substrate-controlled diastereoselective reactions, where the existing stereochemistry in a chiral starting material directs the formation of new stereocenters. While some current syntheses produce diastereomerically pure products, the development of methods that allow for the selective synthesis of all possible stereoisomers is a desirable goal. researchgate.net This would enable a more thorough investigation of the structure-activity relationships related to the three-dimensional arrangement of substituents on the spirocyclic core.
Future research will likely focus on expanding the toolbox of asymmetric catalytic methods applicable to the synthesis of this compound and its analogues. This could involve the design of new chiral ligands for metal-catalyzed reactions or the development of novel organocatalytic transformations that can efficiently create the spirocyclic system with high stereocontrol.
| Stereoselective Approach | Example Catalyst/Method | Potential Application to this compound |
| Organocatalysis | Chiral Phosphoric Acid | Asymmetric construction of the spirocyclic core. nih.gov |
| Metal Catalysis | Chiral Ligand-Metal Complex | Enantioselective cyclization reactions. rsc.org |
| Substrate Control | Use of Chiral Starting Materials | Diastereoselective functionalization of the scaffold. mdpi.com |
This table summarizes potential stereoselective strategies that could be applied to the synthesis of chiral this compound derivatives.
Integration of Flow Chemistry in Synthesis
The adoption of continuous flow chemistry represents a paradigm shift in the synthesis of complex organic molecules, including N-heterocycles. frontiersin.org This technology offers numerous advantages over traditional batch processing, such as enhanced control over reaction parameters, improved safety, and greater scalability. mdpi.com The integration of flow chemistry into the synthesis of this compound derivatives is an emerging research avenue with the potential to revolutionize their production.
Flow reactors allow for precise control over reaction temperature, pressure, and residence time, which can lead to higher yields, improved selectivity, and reduced reaction times compared to batch methods. mdpi.comresearchgate.net The efficient mixing and heat transfer in continuous flow systems are particularly beneficial for handling highly reactive intermediates and exothermic reactions, which can be challenging in large-scale batch reactors. researchgate.net This enhanced safety profile is a significant advantage, especially in an industrial setting. thieme-connect.de
Future research in this area will likely focus on translating existing batch syntheses of this compound derivatives into continuous flow processes. This will involve the development of robust and reliable flow setups, potentially incorporating packed-bed reactors with immobilized catalysts or reagents to further streamline the synthesis and purification processes.
Advanced Computational Modeling for Structure-Reactivity Relationships
Computational chemistry has become an indispensable tool in modern drug discovery and development, and its application to the study of this compound is a promising area for future research. Advanced computational modeling can provide valuable insights into the structure-reactivity relationships of these molecules, guiding the design of more efficient synthetic routes and the prediction of their biological activity.
Methods such as Density Functional Theory (DFT) can be used to calculate the electronic and structural properties of this compound derivatives. dergipark.org.tr These calculations can help to elucidate reaction mechanisms, predict the regioselectivity and stereoselectivity of reactions, and understand the conformational preferences of the spirocyclic system. This information can be invaluable for optimizing existing synthetic methods and for designing new, more efficient pathways.
Quantitative Structure-Activity Relationship (QSAR) studies are another powerful computational tool that can be applied to this class of compounds. dergipark.org.tr By correlating the structural or physicochemical properties of a series of this compound derivatives with their biological activity, QSAR models can be developed to predict the activity of new, unsynthesized compounds. This can help to prioritize synthetic targets and focus resources on the most promising candidates.
The integration of molecular docking and other structure-based drug design strategies will also be crucial. mdpi.com By modeling the interactions of this compound derivatives with their biological targets, researchers can gain a deeper understanding of the molecular basis of their activity and design new compounds with improved potency and selectivity.
Innovative Molecular Design Principles for Azaspiro[5.6]dodecanes
The this compound scaffold provides a rigid and three-dimensional framework that can be exploited in the design of novel therapeutic agents. Future research will increasingly focus on the application of innovative molecular design principles to create new derivatives with enhanced drug-like properties.
One such principle is scaffold hopping , which involves replacing the core structure of a known active compound with a novel scaffold, such as this compound, while maintaining the key pharmacophoric features required for biological activity. nih.govnih.gov This approach can lead to the discovery of new chemical entities with improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or novel intellectual property.
The concept of scaffold rigidification is also highly relevant to the this compound core. mdpi.com The inherent rigidity of this spirocyclic system can reduce the entropic penalty upon binding to a biological target, potentially leading to higher binding affinity. Future design efforts will likely focus on strategically functionalizing the scaffold to optimize its shape and interactions with specific protein targets.
By combining these innovative design principles with advanced synthetic and computational methods, researchers can continue to explore the vast chemical space around the this compound scaffold and unlock its full potential for the development of new and effective medicines.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 8-Azaspiro[5.6]dodecane, and how can purity be optimized during synthesis?
- Methodological Answer : Synthesis typically involves cyclization of amine precursors with ketones or aldehydes under acidic or basic conditions. Purity optimization requires rigorous purification techniques such as column chromatography (silica gel) followed by recrystallization. Impurity profiling using HPLC with UV detection (e.g., monitoring for derivatives like 8-Azaspiro[4.5]decane-7,9-dione ) is critical. Confirm structural integrity via -NMR (e.g., spirocyclic proton signals at δ 1.4–2.1 ppm) and high-resolution mass spectrometry (HRMS) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use nitrile gloves and chemically resistant lab coats to prevent dermal exposure. Conduct reactions in fume hoods with proper ventilation to avoid inhalation. Store the compound in airtight containers under inert gas (N or Ar) at –20°C to prevent degradation. Emergency spill protocols include neutralization with sodium bicarbonate and disposal via hazardous waste channels .
Q. How can researchers validate the identity of this compound using spectroscopic methods?
- Methodological Answer : Combine -NMR to confirm spirocyclic carbon environments (e.g., quaternary carbons at 50–60 ppm) and IR spectroscopy to detect amine N–H stretches (~3300 cm). Cross-validate with X-ray crystallography if single crystals are obtainable. Compare spectral data to reference standards (e.g., EP impurity profiles ).
Advanced Research Questions
Q. What experimental design principles should guide structure-activity relationship (SAR) studies of this compound derivatives?
- Methodological Answer : Employ factorial design to systematically vary substituents (e.g., alkyl chains, halogens) and assess biological activity. Use in vitro assays (e.g., receptor binding affinity) paired with computational docking (AutoDock Vina) to correlate steric/electronic properties with efficacy. Address contradictory SAR data by replicating studies under controlled conditions (e.g., pH, temperature) and applying multivariate statistical analysis .
Q. How can researchers resolve contradictions in reported pharmacological data for this compound analogs?
- Methodological Answer : Conduct meta-analyses of existing datasets to identify confounding variables (e.g., solvent polarity, assay type). Validate findings using orthogonal methods:
- Example : If conflicting solubility data exist, compare shake-flask vs. potentiometric titration results.
- Theoretical Framework : Align hypotheses with spirocyclic amine reactivity models (e.g., strain-induced ring-opening mechanisms) .
Q. What advanced analytical techniques are suitable for detecting trace impurities in this compound batches?
- Methodological Answer : Use LC-MS/MS with a C18 column and electrospray ionization (ESI) to identify impurities at ppm levels. Reference EP-certified standards (e.g., 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione ). Quantify impurities via external calibration curves and validate method robustness using ICH Q2(R1) guidelines.
Methodological Notes
- Theoretical Frameworks : Link SAR studies to spiroamine pharmacology (e.g., serotonin receptor modulation) .
- Contradiction Mitigation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions and avoid bias .
- Data Interpretation : Use cheminformatics tools (e.g., MOE, Schrödinger Suite) to model spirocyclic conformers and predict metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
